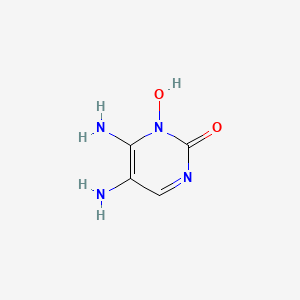
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is a chemical compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered cyclic ether (oxirane) ring, which is highly reactive due to ring strain. The presence of the 3,4-dimethoxyphenyl group adds aromatic characteristics, while the carboxylic acid group contributes to its acidic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring . Another method involves the treatment of halohydrins with a base, which induces cyclization to form the epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield and purity, considering factors such as reaction temperature, solvent, and catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Ring-opening reactions: The strained oxirane ring can be opened under both acidic and basic conditions.
Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Acidic conditions: Protonation of the oxirane oxygen followed by nucleophilic attack leads to ring opening.
Basic conditions: Nucleophilic attack on the less substituted carbon of the oxirane ring results in ring opening.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The aromatic and carboxylic acid groups can participate in various interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxides: Other compounds with oxirane rings, such as ethylene oxide and propylene oxide.
Aromatic carboxylic acids: Compounds like benzoic acid and salicylic acid.
Uniqueness
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is unique due to the combination of its oxirane ring, aromatic group, and carboxylic acid functionality.
Eigenschaften
CAS-Nummer |
39757-44-3 |
|---|---|
Molekularformel |
C11H12NaO5+ |
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O5.Na/c1-14-7-4-3-6(5-8(7)15-2)9-10(16-9)11(12)13;/h3-5,9-10H,1-2H3,(H,12,13);/q;+1 |
InChI-Schlüssel |
OAZVSKCECZAFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)O)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


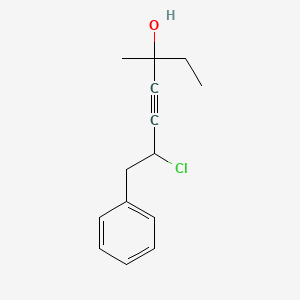
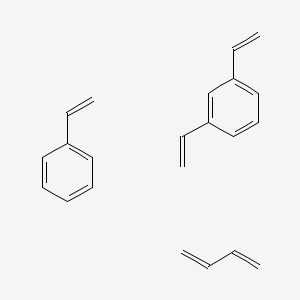

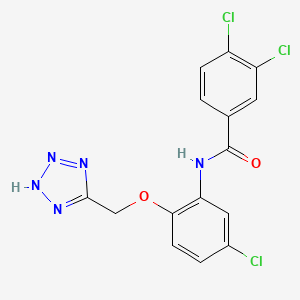
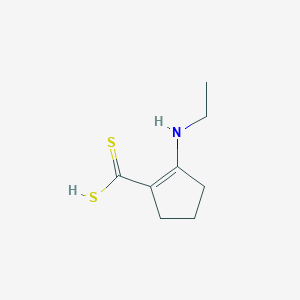
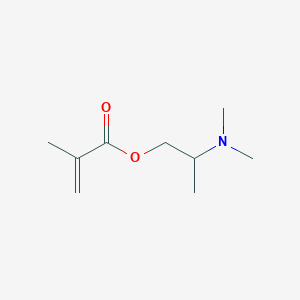
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
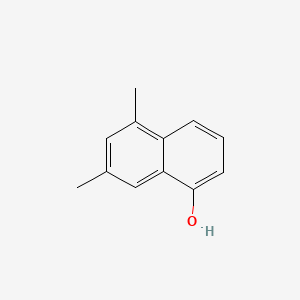
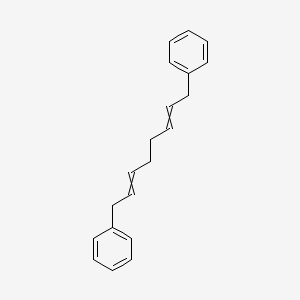

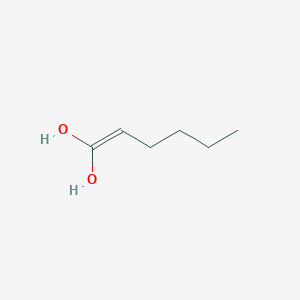
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
